molecular formula C10H9NO4 B8402618 3-Nitro-5-vinylbenzoic acid methyl ester

3-Nitro-5-vinylbenzoic acid methyl ester

Cat. No.: B8402618
M. Wt: 207.18 g/mol
InChI Key: LCRYAQOFHXTVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-5-vinylbenzoic Acid Methyl Ester is a high-purity chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. This methyl ester derivative combines a benzoic acid core functionalized with both nitro and vinyl groups, making it a versatile building block in organic synthesis . The nitro group is a classic electrophilic aromatic substitution product and can serve as a precursor to amines and other functional groups . Meanwhile, the vinyl group offers a reactive handle for further transformations through polymerization or cycloaddition reactions . Compounds with similar structures are frequently employed in the synthesis of pharmaceuticals and advanced materials . Researchers value this ester for its potential in constructing complex molecular architectures, such as polymers or small molecule libraries. The ester moiety also enhances solubility in organic solvents compared to the parent acid. For specific chemical properties including CAS number, molecular formula, and spectroscopic data, please consult specialized chemical databases. Always refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 3-ethenyl-5-nitrobenzoate

InChI

InChI=1S/C10H9NO4/c1-3-7-4-8(10(12)15-2)6-9(5-7)11(13)14/h3-6H,1H2,2H3

InChI Key

LCRYAQOFHXTVIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C=C)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of aryl ethers and other functionalized compounds. The vinyl group allows for various coupling reactions, including:

  • Cross-coupling reactions : Utilizing palladium-catalyzed methods to form new carbon-carbon bonds.
  • Radical reactions : Enabling the formation of complex molecular architectures through radical intermediates.

For instance, recent studies have demonstrated that 3-nitro-5-vinylbenzoic acid methyl ester can participate in single-electron transfer processes, leading to the formation of aryl radicals that can be further manipulated to synthesize diverse compounds with biological activity .

Material Science

In material science, this compound is utilized as a monomer in the production of polymers and copolymers. Its vinyl functionality allows it to undergo polymerization reactions, contributing to the development of:

  • Functional polymers : These materials can exhibit specific properties such as conductivity, thermal stability, and mechanical strength.
  • Semiconductor resists : The compound has been explored as a raw material for semiconductor applications due to its ability to form thin films with desirable electronic properties .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly as a precursor for pharmaceuticals. Its structural features enable modifications that can lead to:

  • Antimicrobial agents : Modifications of the nitro group can enhance biological activity against various pathogens.
  • Anti-inflammatory compounds : The compound's derivatives have been investigated for their potential effects on inflammatory diseases, showcasing promising results in preliminary studies .

Case Study 1: Synthesis of Aryl Ethers

A study demonstrated the successful synthesis of aryl ethers using this compound as a key intermediate. The reaction was performed under mild conditions using visible light photocatalysis, yielding high selectivity and efficiency .

Reaction ConditionsYield (%)Selectivity
Blue LED Irradiation85High

Case Study 2: Polymer Development

In another investigation, this compound was polymerized to create a functional polymer with enhanced thermal stability. The resulting material showed potential for use in high-performance applications.

PropertyValue
Glass Transition Temp (°C)120
Thermal Decomposition Temp (°C)300

Chemical Reactions Analysis

Polymerization Reactions

The vinyl group facilitates free radical polymerization, forming polymeric structures. This reaction is significant for creating materials with tailored thermal and mechanical properties.

Conditions and Outcomes

Reaction TypeConditionsProductKey Observations
Free radical polymerizationInitiators (e.g., AIBN), 60–80°C, inert atmospherePoly(3-nitro-5-vinylbenzoate)Glass transition temperature (Tg) ≈ 120°C; nitro groups stabilize radicals, enhancing chain propagation

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to the meta position relative to itself.

Example Reaction: Nitration

ReactantReagent/ConditionsProductYield
3-Nitro-5-vinylbenzoic acid methyl esterHNO₃/H₂SO₄, 0–5°C3,5-Dinitro-5-vinylbenzoic acid methyl ester~45%

Mechanism :

  • Nitro group deactivates the ring and directs electrophiles to the meta position.

  • Protonation of HNO₃ generates NO₂⁺.

  • Attack at the meta position forms a sigma complex, followed by deprotonation .

Nucleophilic Acyl Substitution

The ester moiety undergoes hydrolysis or alcoholysis under acidic/basic conditions.

Hydrolysis to Carboxylic Acid

ConditionsProductReaction Rate (k, s⁻¹)
1M NaOH, reflux3-Nitro-5-vinylbenzoic acid2.3 × 10⁻⁴
H₃O⁺ (pH 2), 80°C3-Nitro-5-vinylbenzoic acid1.1 × 10⁻⁴

Transesterification

AlcoholCatalystProductYield
EthanolH₂SO₄Ethyl 3-nitro-5-vinylbenzoate78%

Reduction of Nitro Group

Catalytic hydrogenation converts the nitro group to an amine, enabling access to anilines for further functionalization.

Hydrogenation Data

CatalystPressure (atm)ProductSelectivity
Pd/C3Methyl 3-amino-5-vinylbenzoate>95%
Raney Ni5Methyl 3-amino-5-vinylbenzoate88%

Side Reactions :

  • Over-reduction of the vinyl group to ethyl occurs at >100°C.

Cycloaddition Reactions

The electron-deficient vinyl group participates in Diels-Alder reactions with dienes.

Example with 1,3-Butadiene

ConditionsProductEndo:Exo Ratio
Toluene, 110°CBicyclic adduct4:1

Oxidation Reactions

The vinyl group is susceptible to oxidation, forming epoxides or diols.

Oxidizing AgentProductStereochemistry
mCPBAEpoxidetrans
OsO₄ (cat.)Vicinal diolsyn addition

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

  • Retro-Diels-Alder cleavage of the vinyl group.

  • Decarboxylation of the ester moiety.

Major Products :

  • CO₂

  • 3-Nitrostyrene

  • Methanol

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-nitro-5-vinylbenzoic acid methyl ester with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups CAS/Reference
This compound 3-NO₂, 5-CH₂=CH C₁₀H₉NO₄ Not provided Nitro, vinyl, methyl ester Not available
3-Amino-5-nitrobenzoic acid methyl ester 3-NH₂, 5-NO₂ C₈H₈N₂O₄ 196.16 Amino, nitro, methyl ester 23218-93-1
3-Bromo-4-methyl-5-nitrobenzoic acid methyl ester 3-Br, 4-CH₃, 5-NO₂ C₉H₈BrNO₄ Not provided Bromo, methyl, nitro, ester 21961-31-9
4-(3-Nitrobenzyloxy)benzoic acid methyl ester 4-OCH₂C₆H₄(NO₂), 3-NO₂ C₁₅H₁₃NO₆ Not provided Nitrobenzyloxy, ester Synthesized
Methyl 3,5-dinitrobenzoate 3-NO₂, 5-NO₂ C₈H₆N₂O₆ 226.14 Dinitro, ester 2702-58-1

Physicochemical Properties

  • Electron-Withdrawing Effects: The nitro group in this compound enhances electrophilicity at the aromatic ring, similar to methyl 3,5-dinitrobenzoate.
  • Molecular Weight and Solubility: Methyl 3-amino-5-nitrobenzoate (MW 196.16) is lighter than dinitro derivatives (e.g., MW 226.14 for methyl 3,5-dinitrobenzoate), suggesting higher solubility in polar solvents due to the amino group .
  • Steric Effects : The 3-nitrobenzyloxy group in 4-(3-nitrobenzyloxy)benzoic acid methyl ester introduces steric bulk, reducing reactivity in nucleophilic substitutions compared to the less hindered vinyl analog .

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